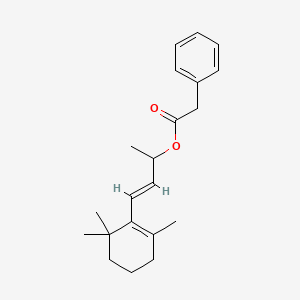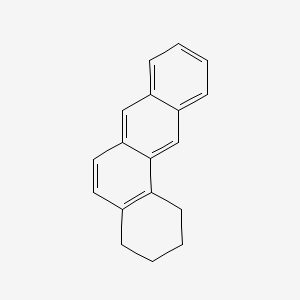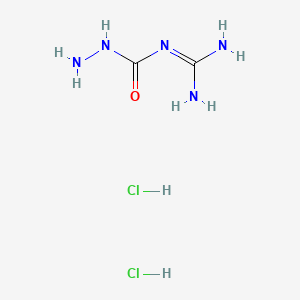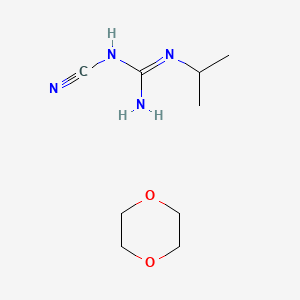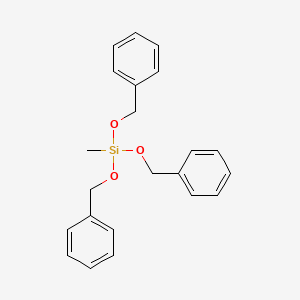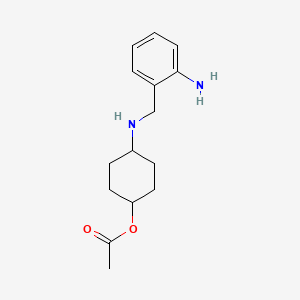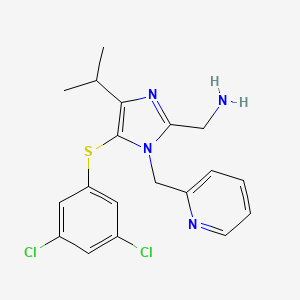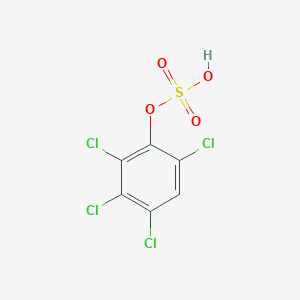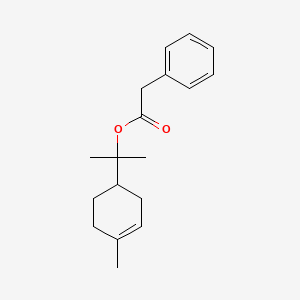
1-Methyl-1-(4-methyl-3-cyclohexen-1-yl)ethyl phenylacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-1-(4-methyl-3-cyclohexen-1-yl)ethyl phenylacetate is an organic compound with the molecular formula C14H24O2 It is known for its unique structural features, which include a cyclohexene ring and a phenylacetate group
Méthodes De Préparation
The synthesis of 1-Methyl-1-(4-methyl-3-cyclohexen-1-yl)ethyl phenylacetate typically involves the esterification of 1-Methyl-1-(4-methyl-3-cyclohexen-1-yl)ethanol with phenylacetic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings.
Analyse Des Réactions Chimiques
1-Methyl-1-(4-methyl-3-cyclohexen-1-yl)ethyl phenylacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or alcohols replace the phenylacetate group, forming new compounds.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures to ensure the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Methyl-1-(4-methyl-3-cyclohexen-1-yl)ethyl phenylacetate has a wide range of scientific research applications:
Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a useful probe in studying enzyme-substrate interactions and metabolic pathways.
Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects, is ongoing.
Industry: It is used in the formulation of fragrances, flavors, and other consumer products due to its pleasant aroma and stability.
Mécanisme D'action
The mechanism by which 1-Methyl-1-(4-methyl-3-cyclohexen-1-yl)ethyl phenylacetate exerts its effects depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological responses. The pathways involved can include signal transduction, metabolic regulation, and gene expression.
Comparaison Avec Des Composés Similaires
1-Methyl-1-(4-methyl-3-cyclohexen-1-yl)ethyl phenylacetate can be compared with similar compounds such as:
Terpinyl isobutyrate: Similar in structure but with different ester groups, leading to variations in chemical reactivity and applications.
p-Menth-1-en-8-yl isobutyrate: Another structurally related compound with distinct properties and uses.
4-Acetyl-1-methylcyclohexene: Shares the cyclohexene ring but differs in functional groups, affecting its chemical behavior and applications.
These comparisons highlight the uniqueness of this compound in terms of its specific structural features and resulting properties.
Propriétés
Numéro CAS |
71648-36-7 |
|---|---|
Formule moléculaire |
C18H24O2 |
Poids moléculaire |
272.4 g/mol |
Nom IUPAC |
2-(4-methylcyclohex-3-en-1-yl)propan-2-yl 2-phenylacetate |
InChI |
InChI=1S/C18H24O2/c1-14-9-11-16(12-10-14)18(2,3)20-17(19)13-15-7-5-4-6-8-15/h4-9,16H,10-13H2,1-3H3 |
Clé InChI |
DIRWDZLUWISLGU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CCC(CC1)C(C)(C)OC(=O)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



